Enhanced Lipophilicity and Reduced Polar Surface Area Relative to Unsubstituted Piperazine
1-(3-Phenoxybenzyl)piperazine exhibits a computed LogP of 3.15 and a PSA of 24.5 Ų . In contrast, unsubstituted piperazine has a LogP of approximately -1.5 and a PSA of 24.1 Ų (due to two secondary amine nitrogens) [1]. This >4.5 log unit increase in lipophilicity, driven by the 3-phenoxybenzyl substituent, is critical for enabling passive membrane permeability and central nervous system penetration, which are prerequisites for in vivo studies of CCR8 agonists (targeting brain-resident immune cells) and P2X3 antagonists (pain modulation) [2][3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.15; PSA = 24.5 Ų |
| Comparator Or Baseline | Unsubstituted piperazine: LogP ≈ -1.5; PSA = 24.1 Ų |
| Quantified Difference | ΔLogP > 4.5 units |
| Conditions | In silico prediction (ACD/Labs or analogous algorithm) |
Why This Matters
This >4.5 log unit difference in lipophilicity directly impacts compound distribution in vivo; procurement of the correct building block is essential for maintaining the intended pharmacokinetic profile in lead optimization campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for Piperazine (CID 4837). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine. View Source
- [2] Haskell CA, Horuk R, Liang M, et al. Identification and characterization of a potent, selective nonpeptide agonist of the CC chemokine receptor CCR8. Mol Pharmacol. 2006;69(1):309-316. View Source
- [3] Brown SG, Kim YC, Kim SA, et al. Actions of a series of PPADS analogs at P2X1 and P2X3 receptors. Drug Dev Res. 2001;53:281-291. View Source
